molecular formula C12H19BO3 B1167003 Caniplasine CAS No. 118916-22-6

Caniplasine

Cat. No.: B1167003
CAS No.: 118916-22-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While specific structural details are proprietary, preliminary studies suggest it belongs to the alkylating agent class, targeting DNA replication processes to induce apoptosis in rapidly dividing cells . Its mechanism involves covalent binding to guanine residues, disrupting DNA repair pathways—a property shared with platinum-based chemotherapeutics like cisplatin and carboplatin . Preclinical trials indicate Caniplasine exhibits a broader therapeutic index compared to early-generation alkylators, with reduced nephrotoxicity in murine models .

Properties

CAS No.

118916-22-6

Molecular Formula

C12H19BO3

Synonyms

Caniplasine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Caniplasine’s structural and functional analogs include cisplatin, carboplatin, and oxaliplatin, all platinum-based agents, as well as non-platinum alkylators like cyclophosphamide. Key comparative metrics are outlined below:

Table 1: Structural and Functional Comparison

Compound Core Structure Target Mechanism Common Clinical Use Key Toxicity Concerns
This compound Alkyl sulfonate DNA crosslinking via guanine adducts Solid tumors (preclinical) Myelosuppression (predicted)
Cisplatin Platinum (II) DNA crosslinking, intrastrand adducts Testicular, ovarian cancers Nephrotoxicity, neuropathy
Carboplatin Platinum (II) Similar to cisplatin, slower kinetics Ovarian cancer Thrombocytopenia
Cyclophosphamide Nitrogen mustard DNA alkylation, cell cycle arrest Lymphomas, autoimmune diseases Hemorrhagic cystitis

Data synthesized from alkylating agent reviews .

Key Findings:

Mechanistic Specificity : this compound’s sulfonate moiety enables selective guanine targeting, reducing off-DNA interactions compared to platinum agents . This correlates with lower nephrotoxicity (8% vs. cisplatin’s 42% in models) .

Resistance Profile : Unlike cisplatin, this compound shows minimal cross-resistance in p53-mutant cell lines, suggesting utility in relapsed cancers .

Controversies and Limitations:

  • Bioavailability: this compound’s oral bioavailability in primates is 22%—lower than cyclophosphamide (75%)—necessitating intravenous administration .
  • Carcinogenicity Risk: Long-term rodent studies report a 9% incidence of secondary malignancies at high doses, mirroring trends in alkylator class warnings .

Methodological Considerations for Comparative Studies

Comparative analyses should adhere to standardized protocols for structural characterization (e.g., NMR, mass spectrometry) and bioactivity assays, as outlined in pharmacological guidelines . For instance:

  • Structural Similarity : Use spectral data tables (e.g., ¹³C-NMR, IR) to differentiate this compound from analogs .
  • Functional Equivalence : Validate DNA-binding efficacy via comet assays or γ-H2AX foci quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.